Aromatic Amino Acid Decarboxylase (AADC) Substrate Affinity: 2-18F-DOPA vs. 6-18F-DOPA
The affinity of AADC for 2-18F-DOPA is an order of magnitude lower than for 6-18F-DOPA. The Michaelis-Menten constant (Km) for 2-18F-DOPA was determined to be 982 ± 115 µM in rat striatal homogenate, compared to 101 ± 22 µM for 6-18F-DOPA [1]. This nearly 10-fold difference in Km indicates a significantly weaker enzyme-substrate interaction for the 2-fluoro isomer, which directly explains its observed resistance to in vivo decarboxylation.
| Evidence Dimension | AADC Substrate Affinity (Km) |
|---|---|
| Target Compound Data | 982 ± 115 µM |
| Comparator Or Baseline | 6-18F-DOPA: 101 ± 22 µM |
| Quantified Difference | 9.7-fold higher Km (lower affinity) for the target compound |
| Conditions | In vitro AADC assay using rat striatal homogenate; Michaelis-Menten kinetic analysis |
Why This Matters
This near-tenfold lower enzyme affinity is the primary mechanistic driver of the compound's unique in vivo behavior, making it a definitive choice as a non-decarboxylated control or for peripheral targeting applications, as opposed to the 6-fluoro isomer which is efficiently processed.
- [1] Cumming, P., Boyes, B.E., Martin, W.R.W., Adam, M., Ruth, T.J., & McGeer, E.G. (1988). Kinetics of in vitro decarboxylation and the in vivo metabolism of 2-18F- and 6-18F-fluorodopa in the hooded rat. Biochemical Pharmacology, 37(2), 247-250. View Source
